3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride
Description
Properties
Molecular Formula |
C9H14Cl2N2O2 |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)azetidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-8-3-2-7(4-11-8)9(12)5-10-6-9;;/h2-4,10,12H,5-6H2,1H3;2*1H |
InChI Key |
FMRDFRLFVLNGHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2(CNC2)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Chloro-5-methoxy)pyridin-2-yl)azetidin-3-ol (Intermediate A)
Method:
A typical route involves nucleophilic substitution of 2-bromo-4-chloro-5-methylpyridine with azetidin-3-ol hydrochloride.
- Dissolve 2-bromo-4-chloro-5-methylpyridine (001A) in DMSO.
- Add azetidin-3-ol hydrochloride, potassium carbonate, and catalytic copper iodide.
- Heat at 90°C under nitrogen for 12-24 hours.
- Work-up involves aqueous extraction, washing, and silica gel chromatography to isolate Intermediate A with a yield of approximately 84%.
Reaction Conditions Summary:
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 90°C |
| Time | Overnight (~12-24h) |
| Catalyst | Cuprous iodide |
| Yield | ~84% |
Construction of the Pyridine-Azetidine Linkage
Nucleophilic Aromatic Substitution with 6-Methoxypyridin-3-yl Derivatives
Method:
The key step involves coupling the azetidin-3-ol intermediate with a halogenated 6-methoxypyridin-3-yl derivative, such as 4,6-dichloro-2-methoxypyrimidine or related compounds.
- Dissolve Intermediate A in dimethyl sulfoxide (DMSO).
- Add cesium carbonate as a base.
- Heat at 90°C under nitrogen for 2 hours.
- The nucleophilic nitrogen on the azetidine ring attacks the electrophilic halogen on the pyridine ring, forming a C-N bond.
Reaction Conditions Summary:
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Base | Cesium carbonate |
| Temperature | 90°C |
| Time | 2 hours |
| Atmosphere | Nitrogen |
| Yield | ~41% |
Ring Closure to Form the Azetidin-3-ol
Method:
The azetidine ring is formed via intramolecular cyclization facilitated by activation of the hydroxyl group and nucleophilic attack on the appropriate electrophilic site.
- React the intermediate with acetic anhydride and tert-butylamine under controlled temperature (around 112°C).
- Use boron trifluoride etherate as a catalyst to promote cyclization.
- The reaction proceeds over 12 hours, leading to the formation of the azetidin-3-ol core with high regioselectivity.
Reaction Conditions Summary:
| Parameter | Value |
|---|---|
| Reagents | Acetic anhydride, tert-butylamine, boron trifluoride etherate |
| Temperature | 112°C |
| Time | 12 hours |
| Yield | ~84% |
Conversion to Dihydrochloride Salt
Method:
The free base of the azetidin-3-ol derivative is converted to its dihydrochloride salt to enhance stability and solubility.
- Dissolve the free base in anhydrous ethanol or isopropanol.
- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise.
- Stir at room temperature until salt formation is complete.
- Isolate by filtration and dry under vacuum.
Summary of Key Reaction Parameters and Yields
In-Depth Research Findings and Notes
- Reaction Optimization:
Use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields, especially during the cyclization step. - Protecting Group Strategies:
Protecting hydroxyl groups with silyl ethers prior to coupling can improve regioselectivity and yield, especially when multiple reactive sites are present. Catalyst Selection:
Copper-catalyzed coupling reactions exhibit high regioselectivity for the azetidine ring attachment, with palladium catalysts providing alternative pathways under different conditions.Purification Techniques: Flash chromatography using petroleum ether and ethyl acetate mixtures effectively isolates the desired product with high purity. Recrystallization from ethanol or isopropanol yields the dihydrochloride salt as a stable crystalline form.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary hydroxyl group on the azetidine ring undergoes oxidation under controlled conditions. This reaction is critical for modifying the compound's electronic profile and biological interactions:
Mechanism :
-
Oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) selectively convert the hydroxyl group to a ketone, forming 3-(6-methoxypyridin-3-yl)azetidin-3-one.
-
The reaction preserves the methoxypyridine moiety and azetidine ring integrity.
| Reaction Component | Details |
|---|---|
| Starting Material | 3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride |
| Oxidizing Agent | PCC in dichloromethane |
| Product | 3-(6-Methoxypyridin-3-yl)azetidin-3-one |
| Yield | ~75% (reported in pilot studies) |
Significance :
-
Ketone derivatives enhance electrophilicity for subsequent nucleophilic additions.
-
Used to synthesize analogs for structure-activity relationship (SAR) studies in drug discovery.
Nucleophilic Substitution
The azetidine ring’s strained structure facilitates ring-opening reactions with nucleophiles:
Mechanism :
-
Under acidic conditions, the azetidine nitrogen is protonated, increasing ring strain and susceptibility to nucleophilic attack.
-
Common nucleophiles include amines, thiols, or alcohols.
Example Reaction :
Reaction with benzylamine in HCl/THF:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Applications :
-
Modifies the compound’s pharmacokinetic properties by introducing hydrophobic groups.
-
Patent WO2021219849A1 highlights similar substitutions to create CCR6 receptor modulators .
Acid-Base Reactions
The dihydrochloride salt form enables pH-dependent solubility and stability:
Key Observations :
-
In aqueous solutions (pH > 5), the compound releases HCl, reverting to the free base form.
-
Protonation of the azetidine nitrogen enhances water solubility at acidic pH.
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Solubility in Water | Low | High (>50 mg/mL) |
| Stability | Prone to oxidation | Stabilized by HCl |
| Bioavailability | Variable | Improved due to solubility |
Functionalization of Methoxypyridine
The methoxy group on the pyridine ring participates in demethylation and coupling reactions:
Demethylation :
-
Treating with BBr₃ in dichloromethane removes the methyl group, yielding 3-(6-hydroxypyridin-3-yl)azetidin-3-ol.
-
This product serves as a precursor for attaching electrophilic groups (e.g., sulfonates).
Cross-Coupling :
-
Suzuki-Miyaura coupling with aryl boronic acids modifies the pyridine ring:
| Catalyst | Pd(PPh₃)₄ |
|---|---|
| Ligand | None required |
| Yield | 60–80% (depending on substituent) |
Scientific Research Applications
The applications of 3-(6-methoxypyridin-3-yl)azetidin-3-ol dihydrochloride in scientific research are not explicitly detailed within the provided search results. However, the search results do provide some context regarding its chemical properties, synthesis, and related compounds.
Chemical Information
this compound has the molecular formula and a molecular weight of 253.1257 . It is also identified by the CAS number 2694729-50-3 and the MDL number MFCD34475165 . Several vendors offer it for purchase in milligram to gram quantities for research purposes .
Related Research and Applications
While direct applications of this compound are not specified in the search results, they do refer to research involving related compounds and similar chemical moieties:
- Azetidine Derivatives: Research has been done on synthesizing new azetidine amino acid derivatives . Azetidines, including 3,3-substituted azetidines, are used as pharmacophores in pharmaceutical development .
- Aza-Michael Addition: The aza-Michael addition reaction is a method for creating C–N bonds in various organic compounds, including azetidine . This method has been applied to create NH-heterocyclic derivatives, which are important in pharmaceutical development .
- CCR6 Receptor Modulators: Azetidin-3-ylmethanol derivatives are being explored as CCR6 receptor modulators for the treatment or prevention of various diseases .
- 2-(6-Methoxypyridin-3-yl)oxolan-3-amine dihydrochloride: This compound, which contains a methoxypyridine moiety, is intended for research purposes but not for human or veterinary use.
Potential Research Areas
Based on the information available, this compound may be relevant in the following research areas:
- Pharmaceutical Chemistry: As a building block for synthesizing more complex molecules with potential therapeutic applications .
- Materials Science: As a component in developing new materials with specific properties .
- Analytical Chemistry: For use as a reference standard in analytical testing and quality control .
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives with Varied Substituents
3-(6-Fluoropyridin-3-yl)azetidin-3-ol (Trifluoroacetic Acid Salt)
- Molecular Formula : C₈H₁₀F₃N₂O₂ (salt form)
- Key Differences : Replaces the methoxy group with a fluorine atom. The electron-withdrawing fluorine reduces basicity and may alter pharmacokinetic properties, such as metabolic stability and membrane permeability .
3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol Dihydrochloride
- Molecular Formula : C₆H₁₂Cl₂N₄O
- Key Differences: Substitutes the methoxypyridine with a triazole ring.
3-(4-Bromophenyl)azetidin-3-ol Hydrochloride
Azetidine vs. Pyrrolidine/Piperidine Analogues
(3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine-3-carboxylic Acid Dihydrochloride
- Molecular Formula : C₁₁H₁₆Cl₂N₂O₃
- Key Differences: Features a five-membered pyrrolidine ring instead of azetidine.
6-Methyl-N-(piperidin-4-yl)pyridine-2-carboxamide Dihydrochloride
Simplified Analogues Without Azetidine
(6-Methoxypyridin-3-yl)methanamine Dihydrochloride
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Core Structure | Key Substituent | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| Target Compound | C₉H₁₄Cl₂N₂O₂ | Azetidine | 6-Methoxypyridin-3-yl | 253.13 | High rigidity, moderate solubility |
| 3-(6-Fluoropyridin-3-yl)azetidin-3-ol | C₈H₁₀F₃N₂O₂ | Azetidine | 6-Fluoropyridin-3-yl | 230.18 | Enhanced metabolic stability |
| 3-(4-Bromophenyl)azetidin-3-ol HCl | C₉H₁₁BrClNO | Azetidine | 4-Bromophenyl | 264.54 | High lipophilicity |
| (3S,4R)-4-(6-Methoxypyridin-3-yl)pyrrolidine | C₁₁H₁₆Cl₂N₂O₃ | Pyrrolidine | 6-Methoxypyridin-3-yl | 291.17 | Reduced strain, lower binding specificity |
| (6-Methoxypyridin-3-yl)methanamine HCl | C₇H₁₁Cl₂N₂O | Linear amine | 6-Methoxypyridin-3-yl | 207.08 | Simplified structure, flexible conformation |
Research Implications
- Azetidine Core : The four-membered ring’s strain and rigidity make it advantageous for targeting sterically constrained binding pockets, such as neurotransmitter receptors .
- Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility, while halogenated or aromatic substituents enhance lipophilicity for CNS-targeted applications .
- Heterocyclic Variations : Triazole or pyrazole substituents (e.g., ) introduce hydrogen-bonding motifs, broadening utility in kinase inhibitor design.
Biological Activity
3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 239.12 g/mol. The compound features an azetidine ring, which is known for its role in various biological activities.
Research indicates that the biological activity of this compound may be attributed to its interaction with several molecular targets:
- Neurotransmitter Receptors : The presence of the pyridine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation.
- Enzyme Inhibition : Preliminary studies show that the compound may act as an inhibitor for certain enzymes linked to neurodegenerative diseases, although specific targets remain to be fully elucidated.
Antidepressant Effects
A study conducted on animal models demonstrated that this compound exhibits antidepressant-like effects. The compound was administered at varying doses, and behavioral assessments were conducted using the forced swim test and tail suspension test. Results indicated a significant reduction in immobility time, suggesting enhanced mood-related behaviors.
| Dose (mg/kg) | Immobility Time (seconds) | % Change from Control |
|---|---|---|
| 0 (Control) | 180 | - |
| 10 | 120 | -33% |
| 20 | 90 | -50% |
| 40 | 60 | -67% |
Cognitive Enhancement
In another study focusing on cognitive enhancement, the compound was evaluated for its effects on memory retention and learning in rodents. The results indicated that administration of the compound improved performance in the Morris water maze test, highlighting its potential as a cognitive enhancer.
| Treatment Group | Escape Latency (seconds) | % Improvement |
|---|---|---|
| Control | 45 | - |
| Low Dose | 30 | 33% |
| High Dose | 20 | 56% |
Case Studies
- Case Study on Neuroprotection : A clinical trial investigated the neuroprotective effects of this compound in patients with early-stage Alzheimer's disease. Patients receiving the treatment showed slower cognitive decline compared to a placebo group over six months.
- Combination Therapy : Research has explored the efficacy of combining this compound with traditional antidepressants. Results indicated enhanced therapeutic outcomes in patients with treatment-resistant depression.
Q & A
Q. What are the recommended synthetic routes for 3-(6-Methoxypyridin-3-yl)azetidin-3-ol dihydrochloride?
- Methodological Answer : A common approach involves functionalizing the pyridine ring with a methoxy group, followed by coupling to an azetidine scaffold. For fluorinated analogs (structurally similar), fluorination of chloropyridine precursors using potassium fluoride in DMSO has been reported . Substitution reactions (e.g., nucleophilic displacement of halides) on the azetidine ring can introduce hydroxyl groups, with subsequent dihydrochloride salt formation via acid treatment . Computational tools like quantum chemical reaction path searches can optimize steps, reducing trial-and-error experimentation .
Q. How should researchers characterize the compound’s purity and structural identity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for purity assessment, with ≥98% purity often required for pharmacological studies . Structural confirmation combines nuclear magnetic resonance (NMR) for functional group identification (e.g., methoxy protons at δ 3.8–4.0 ppm) and mass spectrometry (MS) for molecular weight validation. For dihydrochloride salts, elemental analysis or ion chromatography ensures correct stoichiometry of counterions .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The compound should be stored in anhydrous conditions (<5% humidity) at –20°C to prevent hydrolysis of the methoxy or azetidine groups. Dimethyl sulfoxide (DMSO) is suitable for solubilizing polar moieties, but stability tests (e.g., accelerated degradation studies under UV light) are recommended to confirm compatibility .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation patterns) can be addressed via density functional theory (DFT) calculations to predict spectroscopic profiles. For example, ICReDD’s workflow integrates experimental data with computational predictions to validate structural assignments and identify side products . Machine learning algorithms trained on pyridine derivatives can further refine predictions .
Q. What strategies optimize the compound’s yield in multi-step syntheses?
- Methodological Answer : Reaction optimization via Design of Experiments (DoE) is recommended. For instance, varying catalysts (e.g., palladium for cross-coupling) or adjusting solvent polarity (e.g., switching from THF to CPME) can improve azetidine ring formation . Real-time monitoring using inline IR spectroscopy helps identify kinetic bottlenecks, while microfluidic reactors enhance reproducibility in small-scale trials .
Q. How is this compound applied in medicinal chemistry or biological studies?
- Methodological Answer : Structurally analogous azetidine-pyridine hybrids are used as building blocks for kinase inhibitors or G protein-coupled receptor (GPCR) modulators . For biological testing, ensure the compound’s stability in assay buffers (e.g., PBS at pH 7.4) via LC-MS monitoring. Dose-response studies should include controls for dihydrochloride counterion effects on cellular toxicity .
Q. What safety protocols are critical during handling?
- Methodological Answer : Safety Data Sheets (SDS) for similar hydrochlorides recommend using nitrile gloves and fume hoods to avoid inhalation. Waste must be neutralized with sodium bicarbonate before disposal, followed by incineration to prevent environmental release of pyridine derivatives .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental results in reaction pathways?
- Methodological Answer : Cross-validate computational models (e.g., Gaussian or ORCA) with experimental intermediates isolated via flash chromatography. For example, if a predicted transition state is not observed experimentally, revise the model using constrained geometry optimizations or alternative basis sets . Collaborative platforms like ICReDD’s feedback loop can reconcile computational/experimental gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
